molecular formula C10H8N4S B7725516 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B7725516
M. Wt: 216.26 g/mol
InChI Key: RZYGCPYYIBGBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazinoindole core, which is a fused ring system combining a triazine and an indole moiety. The presence of a thiol group at the 3-position and a methyl group at the 5-position further enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of isatins with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazinoindole derivative . For instance, the condensation of tert-butyl-substituted isatins with thiosemicarbazide has been reported to produce tert-butyl-substituted triazinoindole-3-thiols .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, continuous flow synthesis techniques could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole core .

Scientific Research Applications

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxicity . The molecular targets and pathways involved include the mitochondria-mediated apoptosis pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of both a thiol group and a methyl group, which enhance its chemical reactivity and biological activity. Its ability to selectively chelate ferrous ions and induce apoptosis in cancer cells further distinguishes it from similar compounds .

Properties

IUPAC Name

5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYGCPYYIBGBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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